molecular formula C9H19ClN2O2 B1382954 piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride CAS No. 1803600-95-4

piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride

Cat. No.: B1382954
CAS No.: 1803600-95-4
M. Wt: 222.71 g/mol
InChI Key: WMGXMHAXYFHRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Scientists continue to explore its pharmacological properties, and future studies may reveal more insights . If you have any other questions or need additional information, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, leading to prolonged neurotransmission. This compound also interacts with other proteins and enzymes involved in neurotransmitter regulation, such as butyrylcholinesterase, enhancing its overall impact on the nervous system .

Cellular Effects

This compound affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increased concentration of acetylcholine due to acetylcholinesterase inhibition leads to enhanced synaptic transmission and can affect neuronal excitability and plasticity. Additionally, this compound may impact other cell types by altering intracellular calcium levels and influencing metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is facilitated by the carbamate group of the compound, which forms a covalent bond with the serine residue in the enzyme’s active site. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged effects on neurotransmission and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, such as excessive cholinergic stimulation, muscle tremors, and respiratory distress. Threshold effects have been observed, where a specific dosage range results in optimal enzyme inhibition without toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the breakdown and synthesis of acetylcholine. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and overall efficacy in inhibiting acetylcholinesterase .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the synaptic cleft is particularly important for its role in inhibiting acetylcholinesterase and modulating neurotransmission .

Chemical Reactions Analysis

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .

Properties

IUPAC Name

piperidin-2-ylmethyl N,N-dimethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGXMHAXYFHRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride
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piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride
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piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride
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piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride
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piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride
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piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride

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